molecular formula C13H19ClFN B13749752 4-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) CAS No. 1172721-51-5

4-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)

Cat. No.: B13749752
CAS No.: 1172721-51-5
M. Wt: 243.75 g/mol
InChI Key: OYIZROQDOVQWDV-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methylbenzyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a fluorine atom and a methyl group attached to a benzyl moiety, which is further connected to a piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methylbenzyl)-piperidine hydrochloride typically involves the reaction of 3-fluoro-4-methylbenzyl chloride with piperidine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 4-(3-Fluoro-4-methylbenzyl)-piperidine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methylbenzyl)-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

4-(3-Fluoro-4-methylbenzyl)-piperidine hydrochloride is utilized in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: In studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methylbenzyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and the piperidine ring play crucial roles in binding affinity and selectivity. The compound may modulate the activity of its targets by either activating or inhibiting their function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoro-4-methylbenzyl)-piperidine
  • 4-(3-Fluoro-4-methylbenzyl)-piperidine nitrate
  • 4-(3-Fluoro-4-methylbenzyl)-piperidine sulfate

Uniqueness

4-(3-Fluoro-4-methylbenzyl)-piperidine hydrochloride is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical and biological properties. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

CAS No.

1172721-51-5

Molecular Formula

C13H19ClFN

Molecular Weight

243.75 g/mol

IUPAC Name

4-[(3-fluoro-4-methylphenyl)methyl]piperidine;hydrochloride

InChI

InChI=1S/C13H18FN.ClH/c1-10-2-3-12(9-13(10)14)8-11-4-6-15-7-5-11;/h2-3,9,11,15H,4-8H2,1H3;1H

InChI Key

OYIZROQDOVQWDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2CCNCC2)F.Cl

Origin of Product

United States

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